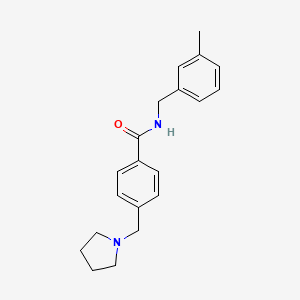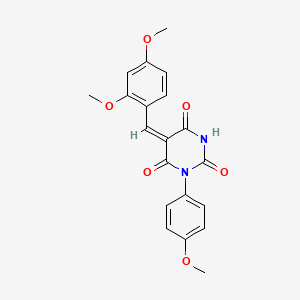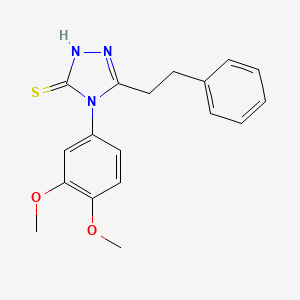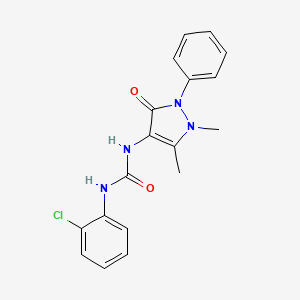
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide
説明
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of benzamides, which are known to have various biological activities.
作用機序
The exact mechanism of action of N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is not fully understood. However, it has been proposed that N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may act on the GABAergic system, which is involved in the regulation of anxiety and mood. N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may also interact with the opioid system, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One of the advantages of using N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its relatively low toxicity compared to other benzamides. However, one of the limitations of using N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide. One direction is to further investigate its potential therapeutic effects in various diseases, including anxiety, depression, and pain. Another direction is to explore its interactions with other neurotransmitter systems, such as the glutamatergic system. Additionally, the development of more efficient synthesis methods and the exploration of new derivatives of N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound that has been widely studied for its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may lead to the development of new therapeutic agents for various diseases.
科学的研究の応用
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been studied for its potential therapeutic effects in various diseases. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has also been studied for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-5-4-6-18(13-16)14-21-20(23)19-9-7-17(8-10-19)15-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTFZJMWNZCYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4732773.png)
![N-(2,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4732782.png)
![ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4732790.png)

![ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4732804.png)
![ethyl 4-{3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4732811.png)
![(3aR,7aS)-2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4732821.png)
![N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4732823.png)
![2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4732826.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-2-furamide](/img/structure/B4732832.png)



